molecular formula C10H7NO3S B2691765 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione CAS No. 154052-92-3

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

Cat. No. B2691765
M. Wt: 221.23
InChI Key: ARHIHDVVUHVQCP-YVMONPNESA-N
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Description

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is a compound with the molecular formula C10H7NO3S . It has an average mass of 221.232 Da and a monoisotopic mass of 221.014664 Da .


Synthesis Analysis

Thiazolidine-2,4-dione derivatives, including 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione, can be synthesized using deep eutectic solvents, which act as both solvents and catalysts . The synthesis involves a Knoevenagel condensation . The yields of the synthesized thiazolidinediones range from 21.49% to 90.90% .


Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione consists of a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .


Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives, including 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione, have been found to exhibit a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . These activities are often associated with various chemical reactions and interactions at the molecular level.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione include its molecular formula (C10H7NO3S), average mass (221.232 Da), and monoisotopic mass (221.014664 Da) .

Future Directions

The future directions for research on 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and similar compounds could involve further exploration of their pharmacological activities, such as their antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial effects . Additionally, more research could be done to optimize their synthesis process and improve their yields .

properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIHDVVUHVQCP-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

Citations

For This Compound
83
Citations
YM Ha, YJ Park, JA Kim, D Park, JY Park… - European journal of …, 2012 - Elsevier
In continuing our search for novel tyrosinase inhibitors, a series of 5-(substituted benzylidene)thiazolidine-2,4-diones were rationally designed and synthesized, and their inhibitory …
Number of citations: 100 www.sciencedirect.com
G Marc, A Stana, A Pîrnău, L Vlase, S Oniga… - Journal of Molecular …, 2021 - Elsevier
Thiazolidine-2,4‑dione represents a key heterocyclic core in medicinal chemistry because it has the ability to bind to a wide variety of protein targets and has been intensively studied for …
Number of citations: 1 www.sciencedirect.com
MA Shouman, AH El-Shazly, MF Elkady… - Chemical Engineering …, 2022 - Elsevier
Microreactor technology is considered a breakthrough technology that can replace regular reactors systems as microreactors deliver proper mixing and reaction performance which …
Number of citations: 1 www.sciencedirect.com
M Touaibia, PD St-Coeur, P Duff, DC Faye… - European Journal of …, 2021 - Elsevier
A series of thiazolidinediones (TZDs) were synthesized and screened for their effect on the mitochondrial respiration as well as on several mitochondrial respiratory system components …
Number of citations: 7 www.sciencedirect.com
HQ Tran, HC Nguyen, T Van Nguyen, TT Nguyen… - Acta Chemica …, 2018 - chem.uaic.ro
Knoevenagel condensation of thiazolidine-2, 4-dione, which were prepared from chloroacetic acid and thioure by 1, 3 dipolar cycloaddition reaction, with 2-hydroxybenzaldehyde, 5-…
Number of citations: 2 www.chem.uaic.ro
SN Chaskar, SJ Kshirsagar - Asian Journal of Pharmaceutical …, 2017 - indianjournals.com
Peroxisome proliferator activated receptor (PPAR)-γ is a member of the nuclear hormone receptor super family and the molecular target for the Thiazolidinediones (TZD), used clinically …
Number of citations: 2 www.indianjournals.com
T Akhtar, B Saini, AR Khan… - World Journal …, 2014 - wjpr.s3.ap-south-1.amazonaws.com
The present work discloses the synthesis of six novel benzylidene thiazolidine-2, 4-dione derivatives synthesized using 5-(4-hydroxybenzylidene) thiazolidine-2, 4-dione and their …
Number of citations: 4 wjpr.s3.ap-south-1.amazonaws.com
S Rekha, S Chandrashekhara - WJ of Pharm res, 2017 - wjpr.s3.ap-south-1.amazonaws.com
The 2, 4-thiazolidinedione derivatives constitute an important class of heterocyclic compounds for which diverse biological properties such as antibacterial and antifungal, antiviral, …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
BRP Kumar, MJ Nanjan, B Suresh… - Journal of …, 2006 - Wiley Online Library
Novel microwave induced method for the synthesis of thiazolidine‐2,4‐dione motif under solvent phase conditions is developed. Further we report an efficient, microwave assisted …
Number of citations: 56 onlinelibrary.wiley.com
KS Shukla, S Pandey… - Letters in Organic …, 2020 - ingentaconnect.com
Thiazolidine-2, 4-diones and their derivatives are a well-established chemical class of compounds that express their pharmacological actions through insulin sensitization and …
Number of citations: 2 www.ingentaconnect.com

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